

(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride CAS 1004-15-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride

Cat. No.: B086955

[Get Quote](#)

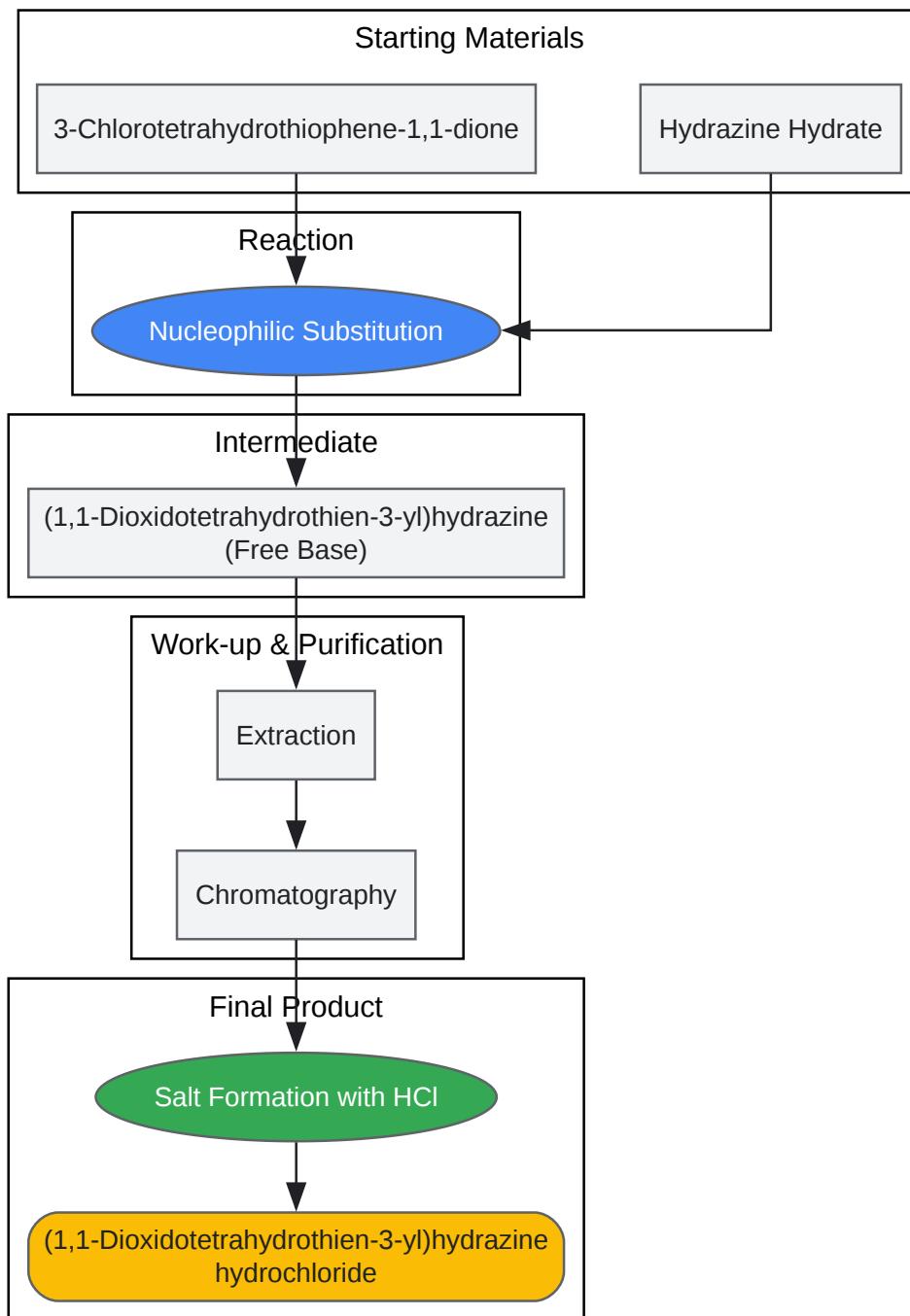
(1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride: A Technical Overview

CAS Number: 1004-15-5

(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride, also known as 3-hydrazinyltetrahydrothiophene-1,1-dione hydrochloride, is a heterocyclic organic compound. This technical guide provides an overview of its properties, based on available data. Due to limited publicly available research, this document summarizes fundamental information and outlines general methodologies relevant to a compound of this class.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride** are summarized below. This data is primarily sourced from chemical supplier databases.


Property	Value	Source
CAS Number	1004-15-5	Chemical Supplier Catalogs
Molecular Formula	C ₄ H ₁₁ ClN ₂ O ₂ S	Acmec Biochemical[1]
Molecular Weight	186.66 g/mol	Acmec Biochemical[1]
Physical Form	Solid (Assumed)	General knowledge of hydrochloride salts
Purity	Typically >95%	ChemBridge[2]

Synthesis and Characterization: A Generalized Approach

Detailed experimental protocols for the synthesis of **(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the reaction of a suitable precursor with hydrazine, followed by salt formation.

A potential synthetic pathway is illustrated in the workflow diagram below. This represents a logical, though not experimentally verified, sequence of reactions.

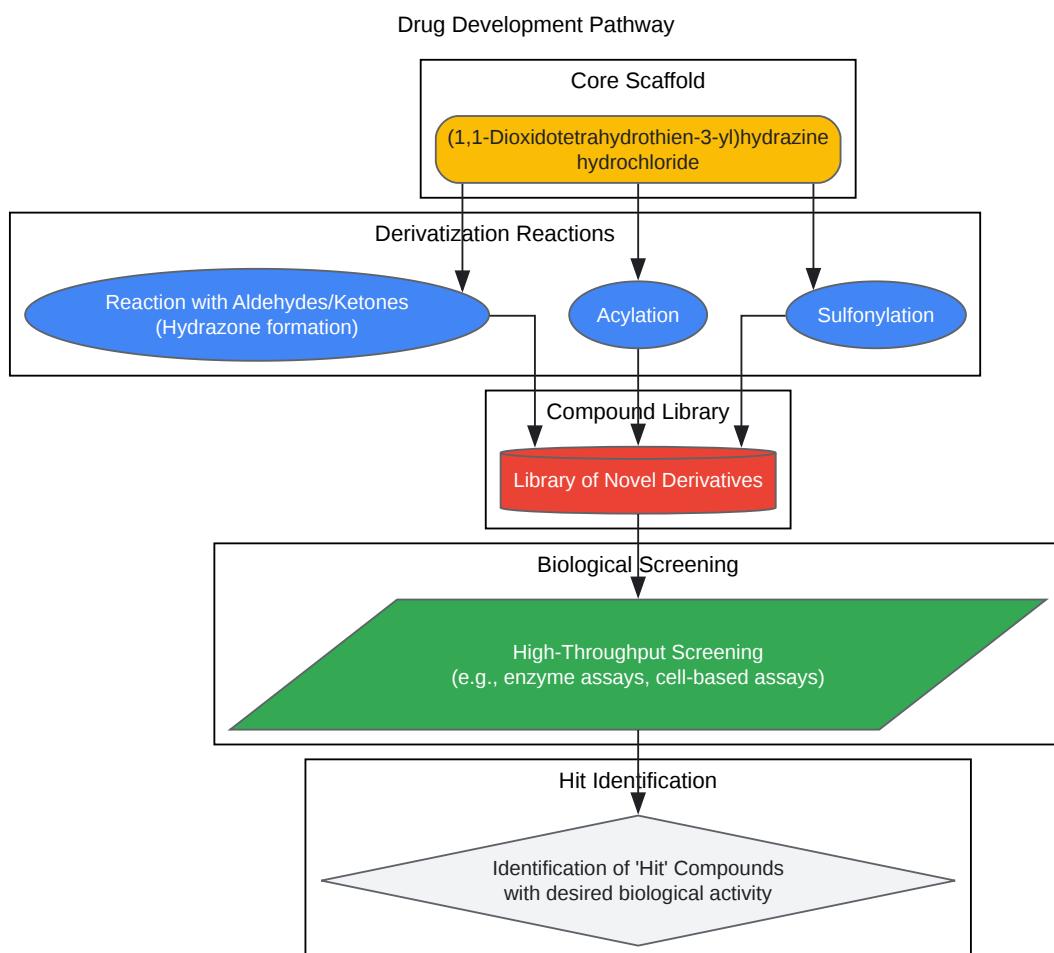
Hypothetical Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of the target compound.

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction to form a hydrazine derivative, which would require optimization for this specific synthesis.


- Reaction Setup: A solution of 3-chlorotetrahydrothiophene-1,1-dione in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Hydrazine: An excess of hydrazine hydrate is added dropwise to the stirred solution at room temperature.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove excess hydrazine and other water-soluble impurities.
- Purification: The crude product is purified by column chromatography on silica gel.
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
- Isolation: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Potential Biological Activity and Applications

While no specific biological activities for **(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride** have been reported in the available literature, compounds containing the sulfolane or hydrazine moiety are known to exhibit a range of biological effects.

The potential for this compound in drug discovery lies in its utility as a chemical building block. The hydrazine group is reactive and can be used to synthesize a variety of derivatives, such as hydrazone, which are a well-established class of biologically active molecules.

The diagram below illustrates the potential use of this compound as a scaffold in the development of more complex molecules with potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in drug discovery.

Safety Information

According to available safety data sheets, this compound should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.[\[3\]](#)

Conclusion

(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride is a chemical intermediate for which detailed public research is scarce. Its primary value for researchers and drug development professionals likely lies in its potential as a building block for the synthesis of novel heterocyclic compounds. The presence of both a sulfone and a hydrazine functional group provides versatile reactivity for creating diverse chemical libraries for biological screening. Further research is needed to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. revmedchir.ro [revmedchir.ro]
- To cite this document: BenchChem. [(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride CAS 1004-15-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086955#1-1-dioxidotetrahydrothien-3-yl-hydrazine-hydrochloride-cas-1004-15-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com